4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

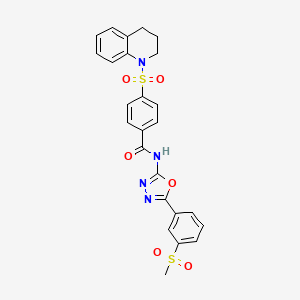

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (hereafter referred to as the target compound) is a multifunctional molecule featuring a 1,3,4-oxadiazole core linked to a benzamide scaffold and a 3,4-dihydroquinoline sulfonyl group. The oxadiazole ring is substituted with a 3-(methylsulfonyl)phenyl group, which introduces strong electron-withdrawing properties. The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the oxadiazole core contributes to rigidity and metabolic stability.

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O6S2/c1-36(31,32)21-9-4-7-19(16-21)24-27-28-25(35-24)26-23(30)18-11-13-20(14-12-18)37(33,34)29-15-5-8-17-6-2-3-10-22(17)29/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVDTOKMZSRGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonyl group through sulfonation reactions. The oxadiazole ring is then formed via cyclization reactions involving appropriate precursors. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and oxadiazole groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Modified Oxadiazole Substituents

Several analogues share the 1,3,4-oxadiazole scaffold but differ in substituents:

- 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (): Replaces the 3-(methylsulfonyl)phenyl group with a 5-methylisoxazol-3-yl sulfamoyl moiety. This substitution reduces electron-withdrawing effects but introduces a heterocyclic fragment that may enhance target selectivity.

- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (): Features a bulkier triethoxyphenyl group, which increases hydrophobicity (XLogP3 ≈ 4.5 estimated) compared to the target compound’s methylsulfonyl group (XLogP3 ≈ 3.2) .

- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (): Substitutes the methylsulfonyl group with a methoxy group, reducing electron-withdrawing capacity but improving metabolic stability due to decreased susceptibility to oxidative cleavage.

Table 1: Key Structural and Physicochemical Comparisons

Analogues with Heterocyclic Core Modifications

- 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (): Replaces the oxadiazole with a benzothiazole ring, introducing a sulfur atom.

- N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (): Substitutes oxadiazole with thiadiazole, enhancing hydrogen-bonding capacity (N and S atoms) but increasing molecular weight (492.57 g/mol) and complexity .

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 1172370-26-1) is a synthetic organic molecule that exhibits significant biological activity. This article aims to provide a detailed overview of its biological properties, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 464.5 g/mol. The structure features a dihydroquinoline moiety linked to a sulfonamide group and an oxadiazole ring, which are known to contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The sulfonamide group is often associated with antimicrobial properties. The compound has shown effectiveness in inhibiting the growth of certain bacteria and fungi.

- Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit specific enzymes involved in metabolic pathways, leading to reduced viability of pathogens.

Antimicrobial Efficacy

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. Below is a summary of findings from various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Fusarium oxysporum | 12.5 µg/mL |

These values indicate that the compound possesses significant inhibitory effects against both bacterial and fungal strains.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this structure:

- Study on Antifungal Activity : A study demonstrated that derivatives containing the oxadiazole ring showed enhanced antifungal activity compared to traditional antifungal agents like hymexazol. The compound exhibited complete inhibition of Fusarium oxysporum at a concentration of 50 µg/mL, suggesting its potential as an agricultural fungicide .

- Antibacterial Mechanism Exploration : Another investigation into the antibacterial properties revealed that the compound targets bacterial DNA synthesis pathways, leading to cell death. This was confirmed through assays measuring cell viability in the presence of the compound .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the oxadiazole and sulfonamide groups can significantly enhance biological activity. For instance:

- Methylsulfonyl Substituent : The presence of the methylsulfonyl group on the phenyl ring appears to increase solubility and bioavailability, enhancing overall efficacy against pathogens.

- Dihydroquinoline Core : The incorporation of a dihydroquinoline core is crucial for maintaining antimicrobial activity, as it stabilizes the overall structure and facilitates interaction with target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.